molecular formula C17H17ClN4O B6444422 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2640957-99-7

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B6444422
CAS No.: 2640957-99-7
M. Wt: 328.8 g/mol
InChI Key: HJJXDXGPLUAJGK-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a chloropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and piperidine-containing molecules, such as:

  • 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
  • 4-chloropyridine derivatives

Uniqueness

What sets 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-14-11-20-7-3-17(14)23-12-13-4-8-22(9-5-13)16-2-1-6-21-15(16)10-19/h1-3,6-7,11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJXDXGPLUAJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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